

ACHN-975 TFA: A Comparative Analysis of Its Antibacterial Activity

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Compound of Interest

Compound Name: ACHN-975 TFA

Cat. No.: B3047518

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ACHN-975, a potent and selective inhibitor of the bacterial enzyme LpxC, has demonstrated significant in vitro activity against a broad spectrum of Gram-negative bacteria, including multidrug-resistant (MDR) strains.[1][2][3] This comparison guide provides an objective analysis of ACHN-975's antibacterial performance against various pathogens, supported by experimental data and detailed methodologies. ACHN-975 targets the UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[4][5] Its novel mechanism of action makes it a promising candidate against infections caused by pathogens resistant to currently available antibiotics.

Comparative Antibacterial Activity

The antibacterial efficacy of ACHN-975 has been evaluated against a wide range of Gram-negative clinical isolates. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of ACHN-975 in comparison to other antibiotics. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Bacterial Species	ACHN-975 MIC (µg/mL)	Comparator Antibiotics MIC (µg/mL)
Enterobacteriaceae		
Wild-Type	MIC ₅₀ : 0.5, MIC ₉₀ : 1	-
Carbapenemase-producing	MIC ₅₀ : 0.5, MIC ₉₀ : 2	-
ESBL-producing	MIC ₅₀ : 0.5, MIC ₉₀ : 1	Imipenem: 100% susceptible, Tigecycline: 94.7% susceptible, Amikacin: 94.7% susceptible
Pseudomonas aeruginosa		
Wild-Type	≤0.25	-
All isolates tested	MIC ₅₀ : 0.06, MIC ₉₀ : 0.25	-
Carbapenem-resistant (MBL-negative)	MIC ₅₀ : 0.5, MIC ₉₀ : 1	Amikacin: 70% susceptible, Polymyxin B: 100% susceptible
MBL-producers	MIC ₅₀ : 0.5, MIC ₉₀ : 1	Amikacin: 55.6% susceptible, Polymyxin B: 100% susceptible
Acinetobacter baumannii	>64	-

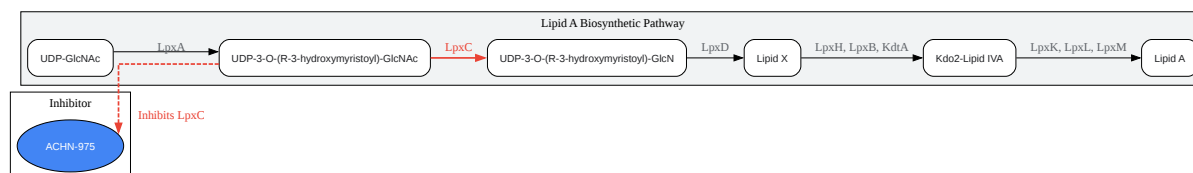
MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates.

MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

ESBL: Extended-spectrum β-lactamase. MBL: Metallo-β-lactamase.

Mechanism of Action: LpxC Inhibition

ACHN-975 exerts its antibacterial effect by inhibiting LpxC, a zinc-dependent deacetylase that is a key enzyme in the lipid A biosynthetic pathway. Lipid A is a critical component of the lipopolysaccharide (LPS) that makes up the outer membrane of Gram-negative bacteria. By blocking this pathway, ACHN-975 disrupts the integrity of the bacterial outer membrane, leading to cell death.



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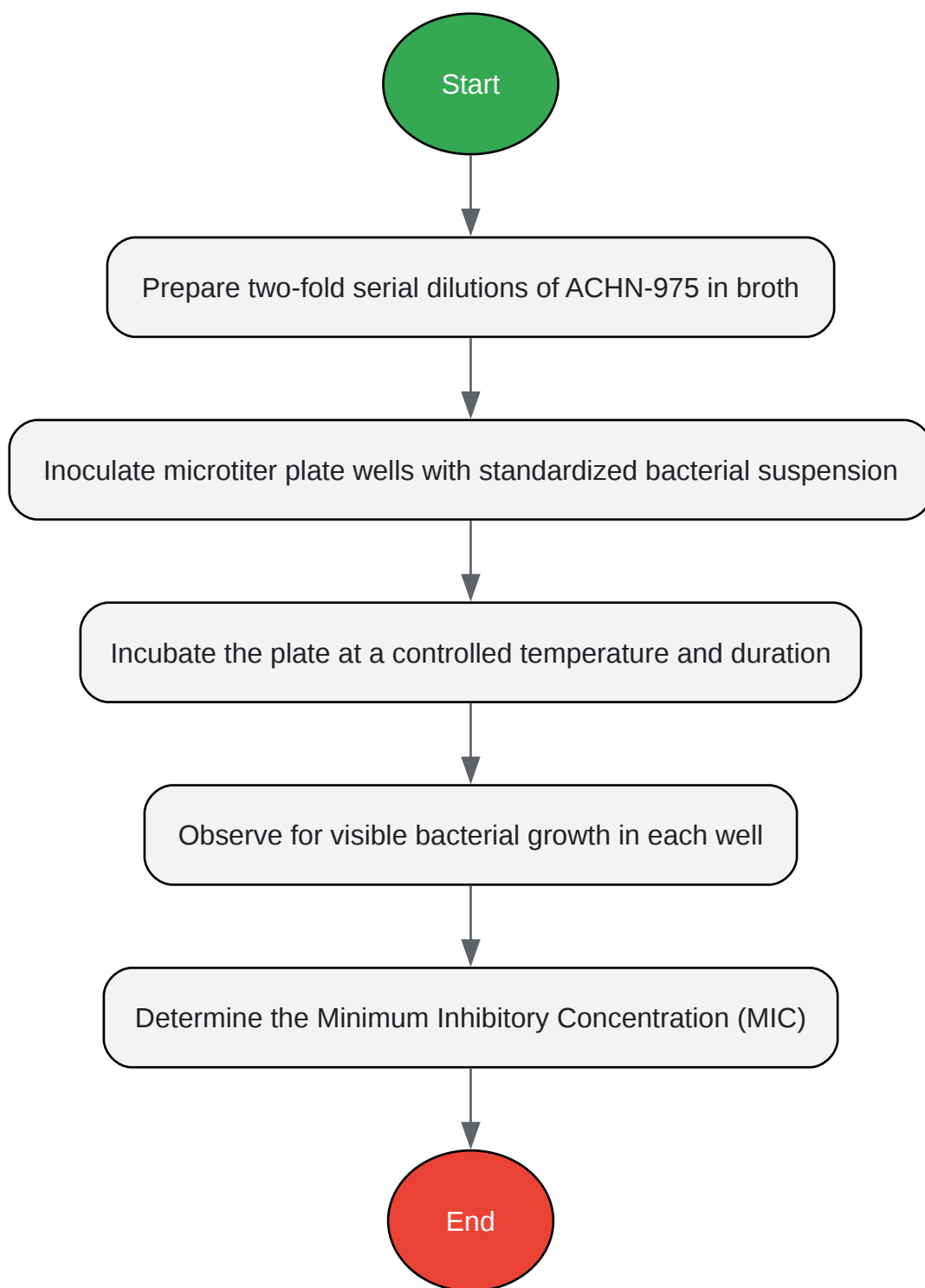
Caption: Mechanism of ACHN-975 targeting the LpxC enzyme in the Lipid A biosynthetic pathway.

Experimental Protocols

The antibacterial activity of ACHN-975 is primarily determined using standard broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI). These methods are quantitative, providing the MIC of the compound against a specific microorganism.

Broth Microdilution Method

The broth microdilution method involves preparing a series of two-fold dilutions of ACHN-975 in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and bacterial growth is assessed visually or by using a spectrophotometer. The MIC is recorded as the lowest concentration of ACHN-975 that completely inhibits visible growth of the bacterium.



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Caption: General workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Key Parameters for Broth Microdilution:

- **Medium:** Cation-adjusted Mueller-Hinton broth is commonly used for susceptibility testing of non-fastidious aerobic bacteria.
- **Inoculum Preparation:** A standardized inoculum of the test organism is prepared to a specific density, typically 5×10^5 colony-forming units (CFU)/mL.
- **Incubation:** Plates are generally incubated at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16 to 20 hours in ambient air.
- **Interpretation:** The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism as detected by the unaided eye.

Conclusion

ACHN-975 demonstrates potent antibacterial activity against a wide range of clinically relevant Gram-negative pathogens, including those with significant resistance to existing antibiotic classes. Its novel mechanism of action, targeting the essential LpxC enzyme, makes it a valuable candidate for further development in the fight against antimicrobial resistance. The standardized broth microdilution method provides a reliable and reproducible means of assessing its in vitro efficacy. Further clinical investigations were initiated for ACHN-975; however, they were halted due to infusion site inflammation. Despite this, the exploration of LpxC inhibitors continues to be an active area of research for new antibacterial agents.

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